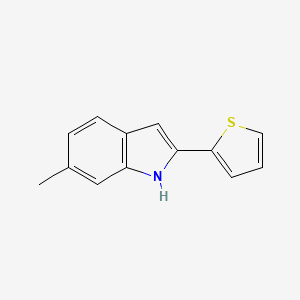
6-methyl-2-(thiophen-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(thiophen-2-yl)-1H-indole is an organic compound belonging to the class of heterocyclic aromatic compounds It features an indole core substituted with a methyl group at the 6-position and a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(thiophen-2-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the thiophene ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize efficiency. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(thiophen-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
6-methyl-2-(thiophen-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-methyl-2-(thiophen-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The indole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)-1H-indole: Lacks the methyl group at the 6-position.
6-methyl-1H-indole: Lacks the thiophene ring at the 2-position.
2-(furan-2-yl)-1H-indole: Contains a furan ring instead of a thiophene ring.
Uniqueness
6-methyl-2-(thiophen-2-yl)-1H-indole is unique due to the presence of both the methyl group and the thiophene ring, which can influence its electronic properties, reactivity, and biological activity. This combination of structural features can enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery.
Properties
Molecular Formula |
C13H11NS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
6-methyl-2-thiophen-2-yl-1H-indole |
InChI |
InChI=1S/C13H11NS/c1-9-4-5-10-8-12(14-11(10)7-9)13-3-2-6-15-13/h2-8,14H,1H3 |
InChI Key |
IDRWNQWNBBLSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















